3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-
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Overview
Description
3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the Dimroth rearrangement, a well-known method for the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The general steps include:
- Formation of an adduct by the attack of a nucleophile on the heterocyclic ring.
- Electrocyclic ring opening in the adduct followed by rotation around the single bond.
- Closure of the ring with the participation of other structural units .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free methods and efficient catalytic systems are often employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolo-pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against various enzymes and receptors.
Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of antiviral and anticancer agents.
Uniqueness
3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique combination of neuroprotective, anti-neuroinflammatory, and antimicrobial properties . Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific and therapeutic applications.
Properties
CAS No. |
143870-70-6 |
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Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-ethyl-6-methyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H9N5O2/c1-3-12-5-4(9-10-12)6(13)11(2)7(14)8-5/h3H2,1-2H3,(H,8,14) |
InChI Key |
SCEUXMUVDQMZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
Origin of Product |
United States |
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